disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
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Overview
Description
Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methyl, sulphonate, and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate typically involves multiple steps. One common method includes the condensation of 5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-carbaldehyde with 3-methyl-5-oxo-1H-pyrazole-4-carboxylic acid under acidic conditions. The resulting intermediate is then treated with sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced purification techniques such as recrystallization and chromatography are often employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazolyl groups, to form dihydropyrazole derivatives.
Substitution: The sulphonate group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the sulphonate group.
Major Products
The major products formed from these reactions include various substituted pyrazoles, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antiviral, anti-inflammatory, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Disodium m-[4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(3-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate can be compared with other similar compounds such as:
- **Disodium 4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
- **Disodium 4,5-dihydro-4-[[5-hydroxy-3-methyl-1-(2-sulphonatophenyl)-1H-pyrazol-4-yl]methylene]-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate
These compounds share similar structures but differ in the position of the sulphonate group on the phenyl ring. This structural variation can lead to differences in their chemical reactivity and biological activity .
Properties
CAS No. |
84100-35-6 |
---|---|
Molecular Formula |
C21H16N4Na2O8S2 |
Molecular Weight |
562.5 g/mol |
IUPAC Name |
disodium;3-[5-methyl-4-[(Z)-[3-methyl-5-oxo-1-(3-sulfonatophenyl)pyrazol-4-ylidene]methyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate |
InChI |
InChI=1S/C21H18N4O8S2.2Na/c1-12-18(20(26)24(22-12)14-5-3-7-16(9-14)34(28,29)30)11-19-13(2)23-25(21(19)27)15-6-4-8-17(10-15)35(31,32)33;;/h3-11,22H,1-2H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2/b19-11-;; |
InChI Key |
KXXZOFHMIYPKDZ-QXKJJGPWSA-L |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])/C=C\3/C(=NN(C3=O)C4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+].[Na+] |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)S(=O)(=O)[O-])C=C3C(=NN(C3=O)C4=CC(=CC=C4)S(=O)(=O)[O-])C.[Na+].[Na+] |
Origin of Product |
United States |
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